Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and an ester functional group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.
Formation of the Amino Group:
Esterification: The ester functional group is introduced through esterification reactions, typically using ethyl alcohol and an appropriate acid catalyst.
Fluorination and Methoxylation: The fluoro and methoxy groups are introduced through electrophilic aromatic substitution reactions using fluorinating and methoxylating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate hydrochloride involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3-fluoro-4-methoxyphenyl)propanoate: Lacks the amino group, making it less versatile in certain reactions.
3-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
3-Fluoro-4-methoxyphenylalanine: An amino acid derivative with different biological properties.
Uniqueness
Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate hydrochloride is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its specific structure also imparts distinct biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H17ClFNO3 |
---|---|
Molecular Weight |
277.72 g/mol |
IUPAC Name |
ethyl (3S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H16FNO3.ClH/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8;/h4-6,10H,3,7,14H2,1-2H3;1H/t10-;/m0./s1 |
InChI Key |
IUURKECCPNFXKJ-PPHPATTJSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC(=C(C=C1)OC)F)N.Cl |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)OC)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.